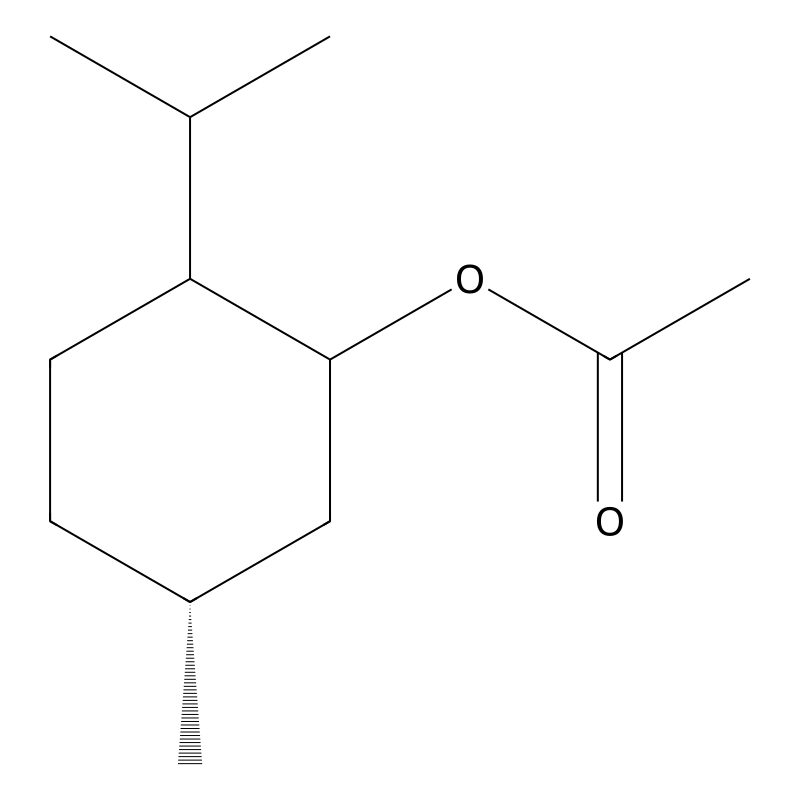

L-Menthyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Insect Repellent Properties

Studies suggest L-Menthyl acetate might be a promising green alternative to synthetic repellents. Research has shown its effectiveness in repelling mosquitoes, Aedes aegypti, responsible for transmitting dengue fever and Zika virus []. Furthermore, it demonstrates repellent activity against other insects, including houseflies and stored-product beetles [, ].

Antibacterial and Antifungal Properties

Research suggests L-Menthyl acetate exhibits antibacterial and antifungal properties. Studies have shown its ability to inhibit the growth of various bacterial and fungal species, including those associated with food spoilage and human infections [, ].

Potential Anti-inflammatory and Analgesic Effects

L-Menthyl acetate might possess anti-inflammatory and analgesic properties. Studies have demonstrated its ability to reduce inflammation and pain in animal models [, ]. However, further research is needed to understand its potential therapeutic applications in humans.

Food Science Applications

The flavor and cooling sensation of L-Menthyl acetate make it a valuable tool in food science research. It can be used to enhance the flavor and aroma of various food products, while also contributing to a refreshing mouthfeel []. Additionally, research explores its potential application in extending the shelf life of food products due to its possible antimicrobial properties.

- Most research on L-Menthyl acetate's applications is in the preliminary stages, and further investigation is needed to fully understand its potential benefits and limitations.

- The safety and efficacy of L-Menthyl acetate for various applications need thorough evaluation and regulatory approval before widespread use.

L-Menthyl acetate is a natural monoterpene ester, specifically the acetate ester of L-menthol, with the chemical formula C₁₂H₂₂O₂ and a molecular weight of 198.3019 g/mol. It is primarily found in the essential oil of peppermint (Mentha piperita), where it contributes to the characteristic aroma and flavor profile, comprising approximately 3-5% of the oil's composition . The compound is known for its pleasant minty scent and is utilized widely in the fragrance and flavor industries.

L-Menthyl acetate exhibits several biological activities. It has demonstrated antimicrobial properties, particularly against various bacteria and fungi, making it a candidate for use in food preservation and as a natural pesticide . Furthermore, studies have indicated that L-menthyl acetate can enhance skin permeation for certain drugs, suggesting potential applications in transdermal drug delivery systems .

L-Menthyl acetate can be synthesized through several methods:

- Acylation of L-menthol: This classical method involves reacting L-menthol with acetic anhydride or acetyl chloride in the presence of a catalyst to produce L-methyl acetate .

- Kinetic Resolution: This method exploits the different reactivity rates of enantiomers to selectively produce L-methyl acetate from racemic menthol .

- Fermentation: Some studies have explored biotechnological approaches using microbial fermentation to produce L-methyl acetate from renewable resources .

L-Menthyl acetate finds applications across various industries:

- Flavoring Agent: Used in food products and beverages for its minty flavor.

- Fragrance Component: Incorporated into perfumes and cosmetics due to its pleasant aroma.

- Pharmaceuticals: Explored for enhancing drug delivery systems due to its skin penetration properties .

- Agriculture: Investigated for use as a natural pesticide due to its antimicrobial properties .

L-Menthyl acetate shares structural similarities with other monoterpenes and esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Menthyl Acetate | C₁₂H₂₂O₂ | Acetate ester of menthol; found in peppermint oil. |

| Isomenthyl Acetate | C₁₂H₂₂O₂ | Structural isomer; similar aroma but different properties. |

| Geranyl Acetate | C₁₃H₁₈O₂ | Found in essential oils; used as a fragrance component. |

| Linalyl Acetate | C₁₃H₁₈O₂ | Commonly used in perfumery; floral scent profile. |

Uniqueness of L-Menthyl Acetate

L-Menthyl acetate is unique due to its specific minty aroma derived from peppermint oil, distinguishing it from other similar compounds that may have floral or fruity notes. Its dual role as both a flavoring agent and a potential pharmaceutical enhancer sets it apart in terms of applications within food and health sectors.

L-Menthyl acetate, a monoterpene ester, was first identified as a natural constituent of Mentha × piperita (peppermint) essential oil in the early 20th century. Early studies on peppermint oil composition revealed its presence at concentrations of 0.3–9.2% depending on geographical origin and cultivation conditions. The compound’s structural elucidation followed advancements in gas chromatography and mass spectrometry, which confirmed its identity as the acetate ester of (−)-menthol. Industrial interest surged in the 1960s with the development of synthetic routes, such as the esterification of menthol with acetic anhydride, enabling large-scale production for flavor and fragrance applications.

Significance in Scientific Research

L-Menthyl acetate serves as a critical model compound in:

- Plant Biochemistry: Studies on monoterpene biosynthesis pathways in Mentha species, where it is synthesized via acyl-CoA:alcohol transacylase activity.

- Astrochemistry: Detected in interstellar environments like the Orion Molecular Cloud Complex, providing insights into prebiotic molecule formation.

- Chemical Engineering: Optimization of reactive distillation and liquid-liquid extraction techniques for industrial synthesis.

Its role in fragrance chemistry is underscored by its mild, cooling aroma, making it a preferred alternative to menthol in consumer products.

Research Objectives and Scope

This article focuses on:

- Biosynthetic pathways and genetic regulation in mint species.

- Advances in synthetic methodologies and catalytic systems.

- Applications in food, cosmetics, and pharmaceuticals.

Natural Occurrence in Mentha Species

L-Menthyl acetate is predominantly found in the essential oils of Mentha × piperita (peppermint) and Mentha spicata (spearmint). In peppermint, it constitutes 3–9% of the leaf essential oil, with variations linked to plant maturity and environmental conditions [5] [6]. Comparative studies of peppermint oils from different geographical regions reveal significant differences in menthyl acetate content. For example, Estonian peppermint oil contains 0.3–9.2% menthyl acetate, while Greek and Hungarian varieties prioritize menthol synthesis over esterification [5]. These variations underscore the role of genetic and ecological factors in modulating secondary metabolite production.

Enzymatic Pathways in Plant Tissue

Transacetylase-Mediated Acetylation

The acetylation of (−)-menthol to form L-menthyl acetate is catalyzed by a transacetylase enzyme localized in the 100,000 g supernatant fraction of peppermint leaf extracts [3]. This enzyme facilitates the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the hydroxyl group of menthol. The reaction proceeds via a nucleophilic mechanism, wherein a serine residue at the enzyme’s active site forms a covalent intermediate with the acetyl group before transferring it to menthol [3].

Acetyl Coenzyme A Dependency in Biosynthesis

Acetyl-CoA is the sole acyl donor in this reaction, as demonstrated by kinetic studies showing negligible activity with propionyl-CoA or butyryl-CoA [3]. The enzyme exhibits sigmoidal kinetics for acetyl-CoA, with apparent saturation occurring near 0.1 mM. This cooperativity suggests allosteric regulation, potentially involving conformational changes upon acetyl-CoA binding [3]. The K~m~ for (−)-menthol is 0.3 mM, with a catalytic velocity of 16 nmol·hr⁻¹·mg⁻¹ of protein under optimal conditions [3].

Molecular Specificity for Alcohol Substrates

While highly specific for acetyl-CoA, the transacetylase shows broad substrate flexibility toward alcohol acceptors. In vitro assays reveal activity with geraniol, nerol, and other monoterpenols, though (−)-menthol remains the preferred substrate in vivo [3]. This promiscuity implies that the ester profile of mint oils is determined more by alcohol availability than by enzyme specificity. For instance, high menthol concentrations in mature leaves drive menthyl acetate synthesis, whereas younger leaves prioritize menthol oxidation to menthone [7].

Gene Expression and Regulation Mechanisms

The transacetylase gene in Mentha × piperita is co-regulated with other enzymes in the menthol biosynthesis pathway, such as limonene synthase and menthone reductase [7]. Transcriptomic analyses indicate that jasmonate signaling upregulates these genes during glandular trichome development, which parallels peak essential oil production [7]. Post-translational modifications, including phosphorylation, further modulate enzyme activity. For example, dithioerythritol stabilizes the transacetylase by preventing oxidative inactivation of critical cysteine residues [3].

Environmental Factors Affecting Biosynthesis

Environmental stressors such as light intensity, temperature, and nutrient availability significantly impact menthyl acetate levels. High-light conditions increase glandular trichome density, enhancing acetyl-CoA availability and transacetylase activity [7]. Conversely, nitrogen deficiency reduces overall terpenoid biosynthesis, including menthyl acetate [5]. Geographical studies demonstrate that peppermint grown in temperate regions (e.g., Estonia) produces higher menthyl acetate content (up to 9.2%) compared to Mediterranean varieties [5].

Comparative Biosynthesis in Different Plant Species

| Species | Menthyl Acetate Content (%) | Key Biosynthetic Features |

|---|---|---|

| Mentha × piperita | 3.0–9.2 | High transacetylase activity; acetyl-CoA dependent |

| Mentha spicata | 0.5–2.8 | Lower enzyme specificity; broader alcohol range |

| Mentha arvensis | <1.0 | Predominantly menthol; limited esterification |

In Mentha spicata, the transacetylase exhibits reduced specificity for menthol, leading to a more diverse ester profile [6]. By contrast, Mentha arvensis prioritizes menthol accumulation, with minimal menthyl acetate production due to low transacetylase expression [5]. These interspecific differences highlight evolutionary adaptations in secondary metabolism.

Reaction Mechanisms

Esterification Processes with Various Acetyl Donors

The industrial synthesis of L-menthyl acetate primarily relies on esterification reactions between L-menthol and various acetyl donors. Three principal acetyl donors are employed in commercial processes: acetic acid, acetic anhydride, and acetyl chloride, each offering distinct mechanistic pathways and operational advantages [1] [2] [3].

Fischer Esterification with Acetic Acid

The most commonly employed industrial method involves the direct esterification of L-menthol with acetic acid, catalyzed by strong acids such as sulfuric acid or para-toluenesulfonic acid. This reaction proceeds through a classical Fischer esterification mechanism [1] [4]:

L-Menthol + CH₃COOH ⇌ L-Menthyl acetate + H₂O

The mechanism involves protonation of the carbonyl oxygen of acetic acid, followed by nucleophilic attack of the menthol hydroxyl group, leading to tetrahedral intermediate formation and subsequent water elimination. This process is equilibrium-limited and requires continuous water removal to achieve high conversions [5].

Acetic Anhydride Esterification

Acetic anhydride offers superior reactivity compared to acetic acid, proceeding through nucleophilic acyl substitution without acid catalysis requirement [2] [6]. The reaction is essentially irreversible under standard conditions:

L-Menthol + (CH₃CO)₂O → L-Menthyl acetate + CH₃COOH

This method demonstrates enhanced effectiveness with yields typically exceeding 95% under optimal conditions [3] [7]. The mechanism involves direct nucleophilic attack of the menthol hydroxyl group on the carbonyl carbon of acetic anhydride, followed by acetate group displacement.

Acetyl Chloride Esterification

Acetyl chloride represents the most reactive acetyl donor, providing rapid and quantitative conversion under mild conditions [3] [8]. The reaction proceeds via nucleophilic acyl substitution in the presence of organic bases:

L-Menthol + CH₃COCl → L-Menthyl acetate + HCl

Research demonstrates that acetyl chloride achieves the highest esterification effectiveness, followed by acetic anhydride and acetic acid respectively [3] [7]. However, the corrosive nature of hydrogen chloride byproduct limits its industrial application.

Reaction Kinetics and Thermodynamic Considerations

Kinetic Analysis

The esterification reaction of L-menthol follows second-order kinetics, being first-order with respect to both menthol and the acetyl donor [9] [5]. The rate expression for acid-catalyzed esterification is:

r = k[Menthol][Acetic acid][H⁺]

where k represents the rate constant and [H⁺] denotes the acid catalyst concentration. Temperature dependence follows the Arrhenius equation, with activation energies ranging from 45-65 kJ/mol for acid-catalyzed systems and 20-30 kJ/mol for enzymatic processes [10].

Thermodynamic Equilibrium

The equilibrium constant for L-menthyl acetate formation varies significantly with temperature and reaction medium. For the acetic acid system at 80°C, the equilibrium constant ranges from 2-4, indicating moderate thermodynamic favorability [5] [11]. The reaction enthalpy is approximately -15 to -25 kJ/mol, confirming the exothermic nature of the process.

The equilibrium limitation necessitates strategic water removal to achieve commercial conversion levels. Thermodynamic analysis reveals that complete water removal can shift conversion from 65% to over 95% at standard conditions [12] [13].

Manufacturing Technologies

Conventional Batch Processing Systems

Conventional batch processing remains the predominant industrial method for L-menthyl acetate production due to its operational simplicity and flexible production capacity [14] [13]. These systems typically operate at temperatures between 80-120°C under atmospheric or slightly elevated pressure (1-2 atm).

Process Configuration

Standard batch reactors incorporate glass-lined or stainless steel vessels equipped with efficient agitation systems, reflux condensers, and heating/cooling capabilities. The typical process sequence involves:

- Charging of L-menthol and acetic acid in molar ratios of 1:1.2 to 1:2

- Addition of acid catalyst (1-5 wt% based on acetic acid)

- Gradual heating to reaction temperature with continuous agitation

- Azeotropic water removal using Dean-Stark apparatus or similar systems

- Product purification through distillation

Performance Characteristics

Conventional batch systems achieve conversions of 85-95% with reaction times typically ranging from 4-8 hours [13]. The technology offers excellent industrial scale suitability with low capital investment requirements and manageable operating complexity. However, energy efficiency is moderate compared to advanced process intensification technologies.

Reactive Distillation Methods

Reactive distillation represents a significant process intensification advancement, combining reaction and separation in a single unit operation [12] [15] [16]. This technology has been successfully adapted from methyl acetate production for L-menthyl acetate synthesis.

Process Design

Reactive distillation columns typically feature 30-45 theoretical stages with specialized reactive sections packed with catalytic materials [12]. The system operates at moderate temperatures (65-85°C) and pressures (1-2 atm), with continuous counter-current flow of reactants.

Key design elements include:

- Reactive distillation section with catalyst packing

- Rectification zone for product purification

- Stripping section for reactant recovery

- Extractive distillation zone for azeotrope breaking

Operational Advantages

Reactive distillation achieves superior conversions (90-98%) with reduced reaction times (2-4 hours) compared to conventional batch processing [12] [16]. The technology provides excellent product purity through continuous separation while offering high energy efficiency through heat integration. However, the approach requires substantial capital investment and complex process control systems.

Microwave-Assisted Synthesis

Microwave-assisted synthesis emerges as an innovative technology for L-menthyl acetate production, offering rapid heating and enhanced reaction rates through dielectric heating mechanisms [14] [17] [18].

Process Optimization

Research demonstrates optimal conditions for microwave-assisted synthesis include:

- Microwave power: 577 W

- Methanol to acetic acid ratio: 1.19:1

- Catalyst concentration: 4.08 wt%

- Reaction time: 24.45 minutes

These conditions achieve methyl acetate conversions of 98.76% with significantly reduced processing times compared to conventional heating [14] [17].

Mechanistic Advantages

Microwave heating provides uniform temperature distribution and rapid heating rates, leading to enhanced reaction kinetics and reduced side reactions [14]. The technology enables precise temperature control and eliminates thermal gradients common in conventional heating systems.

Industrial Limitations

Despite superior performance characteristics, microwave-assisted synthesis faces limitations in industrial scale implementation due to microwave penetration depth constraints and equipment scaling challenges [17] [18]. Current applications remain primarily at laboratory and pilot scales.

Process Optimization Strategies

Temperature and Pressure Variables

Temperature Optimization

Temperature represents the most critical process variable affecting both reaction rate and equilibrium conversion. Optimal operating temperatures range from 80-100°C for most industrial systems [14] [19]. Higher temperatures increase reaction rates following Arrhenius kinetics but may promote side reactions and catalyst degradation.

Research indicates that conversion increases linearly with temperature up to 120°C, beyond which diminishing returns and increased energy costs become prohibitive [17] [11]. The optimal temperature balances reaction rate, conversion, and energy efficiency considerations.

Pressure Effects

Pressure exhibits minimal direct impact on L-menthyl acetate formation kinetics, as the reaction involves liquid-phase reactants [20] [19]. However, pressure influences water removal efficiency and overall process performance. Operating pressures of 1-2 atm provide optimal balance between equipment costs and operational efficiency.

Elevated pressures may enhance water vapor removal rates through vacuum distillation techniques, potentially improving equilibrium conversion [21]. However, increased pressure requirements substantially increase capital and operating costs.

Catalyst Selection and Performance

Homogeneous Acid Catalysts

Sulfuric acid remains the most widely employed industrial catalyst due to its high activity and low cost [1] [5]. Typical loadings range from 1-5 wt% based on acetic acid, with optimal concentrations of 2-3 wt% providing maximum conversion without excessive corrosion concerns.

Para-toluenesulfonic acid offers comparable activity with reduced corrosivity, operating effectively at 2-10 wt% loadings [19]. However, higher costs limit its application to specialized processes requiring reduced equipment corrosion.

Heterogeneous Catalysts

Ion-exchange resins such as Amberlyst-15 provide advantages in catalyst separation and reusability [9] [5]. These catalysts operate effectively at loadings of 5-20 wt% with temperatures ranging from 70-130°C. While activity is moderate compared to homogeneous acids, the ease of separation and catalyst recovery provides economic advantages in large-scale operations.

Solid acid catalysts including zeolites and supported acids offer potential for continuous processing with simplified product purification [22]. However, these systems typically require higher operating temperatures (100-200°C) and catalyst loadings (5-30 wt%).

Enzymatic Catalysts

Lipase enzymes, particularly Candida rugosa lipase, demonstrate exceptional selectivity and mild operating conditions (30-50°C) [23] [10]. Engineered variants achieve enantioselectivities exceeding 99% with conversions approaching 48.9% in 14 hours [10]. However, enzyme costs and stability limitations restrict industrial applications to high-value products.

Scale-up Considerations and Industrial Applications

Heat and Mass Transfer Challenges

Industrial scale-up of L-menthyl acetate production faces significant heat and mass transfer limitations. Laboratory scale systems achieve excellent heat transfer due to high surface-to-volume ratios, while industrial reactors require sophisticated heating systems to maintain temperature uniformity [13].

Mass transfer limitations become critical at industrial scales, particularly for water removal during esterification. Efficient agitation systems and optimized reactor geometries are essential to prevent concentration gradients and maintain reaction rates [24].

Mixing and Catalyst Distribution

Effective mixing represents a major challenge in scale-up operations. Industrial reactors must provide uniform catalyst distribution while minimizing energy consumption and equipment wear. Advanced impeller designs and computational fluid dynamics optimization are employed to achieve adequate mixing performance [13].

Catalyst distribution becomes increasingly complex at industrial scales, particularly for heterogeneous systems. Uniform catalyst loading and prevention of catalyst settling require careful reactor design and operating procedures.

Economic Viability

Industrial L-menthyl acetate production must achieve economic viability through optimized capital and operating costs. Market analysis indicates that the global methyl acetate market, valued at USD 3.3 billion in 2024, is projected to reach USD 4.7 billion by 2034 [25]. This growth creates opportunities for specialized ester production including L-menthyl acetate.

Critical economic factors include:

- Raw material costs (L-menthol availability and pricing)

- Energy consumption for heating and separation

- Catalyst costs and replacement frequency

- Product purification requirements

- Environmental compliance costs

Environmental and Safety Considerations

Industrial production must address environmental impact through waste minimization and emission control. Acid catalysts require neutralization and proper disposal, while organic vapors necessitate recovery or treatment systems [26].

Safety considerations include handling of corrosive materials, fire and explosion hazards, and worker exposure prevention. Advanced process control systems and safety interlocks are essential for safe industrial operation [27].

Physical Description

Colorless liquid with an odor like menthol; [Hawley]

colourless to pale yellowish liquid with a mild, minty odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Odor

Decomposition

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 533 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 531 of 533 companies with hazard statement code(s):;

H411 (99.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Refreshing; Masking

Methods of Manufacturing

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel-: ACTIVE

FEMA NUMBER: 2668; REPORTED USES: NON-ALCOHOLIC BEVERAGES 5.5 PPM; ICE CREAM, ICES 4.0 PPM; CANDY 26 PPM; BAKED GOODS 24 PPM; CHEWING GUM 5.2 PPM. /L-ISOMER/